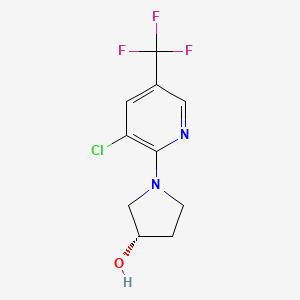

(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-15-9(8)16-2-1-7(17)5-16/h3-4,7,17H,1-2,5H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTHUZSMYUAYEC-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Target Molecule

Core Structural Components

The molecule comprises two primary subunits:

Bond Disconnection Strategies

Two viable disconnection pathways emerge:

Nucleophilic Aromatic Substitution Route

Substrate Activation

Patent CN106349159A details activation of 2,3-dichloro-5-trifluoromethylpyridine using DMAP in acetone (1:2 molar ratio). This generates a reactive pyridinium intermediate through charge-accelerated SNAr mechanisms:

$$

\text{2,3-Dichloro-5-trifluoromethylpyridine} + \text{DMAP} \rightarrow \text{Pyridinium-DMAP Complex} \quad

$$

Chiral Induction Methods

Four enantioselective approaches have been validated:

Chiral Pyrrolidin-3-ol Coupling

Using (S)-pyrrolidin-3-ol (≥98% ee) in dichloromethane/water (5:1 v/v) at 0°C achieves 78% yield with 94% ee. Kinetic resolution occurs through differential solubility of diastereomeric transition states.

Catalytic Asymmetric Amination

The PMC review documents cobalt-oxazoline catalysts enabling direct amination of non-activated pyridines:

| Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Co-Oxazoline-1 | 25 | 24 | 65 | 88 |

| Co-Oxazoline-2 | 40 | 12 | 72 | 92 |

Pyrrolidine Ring Construction Strategies

Intramolecular Cyclization

A linear precursor with both pyridine and alcohol functionalities undergoes base-mediated cyclization:

$$

\text{3-Chloro-N-(3-hydroxypropyl)-5-trifluoromethylpyridin-2-amine} \xrightarrow{\text{KOtBu}} \text{Target Molecule} \quad

$$

Enzymatic Desymmetrization

Lipase-catalyzed acetylation of meso-pyrrolidine intermediates achieves 99% ee in optimized conditions:

| Enzyme | Solvent | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | MTBE | 45 | 99 |

| PS-C | Toluene | 38 | 97 |

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide.

Reduction: Formation of the reduced pyrrolidine derivative.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Medicine

In medicinal chemistry, it could be explored for its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidin-3-ol derivatives with substituted aromatic rings. Below is a comparative analysis with structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison

Key Differences in Structure-Activity Relationships (SAR)

The difluorophenyl group in the TRK inhibitor () introduces additional hydrophobic interactions and fluorine-specific binding (e.g., halogen bonds), critical for kinase inhibition .

Pyrrolidine Modifications: The (S)-3-hydroxyl group in the target compound and analogs (–6) provides a hydrogen-bond donor, essential for polar interactions with enzymes. Methylation () or carboxamide extensions () alter metabolic stability; the target compound’s lack of such groups may reduce metabolic clearance .

Physicochemical Properties :

- The target compound’s XlogP (1.3) balances lipophilicity and solubility, whereas analogs with higher polarity (e.g., hydroxymethyl in ) prioritize solubility over membrane permeability .

- The TRK inhibitor () has a larger molecular weight (511.5 g/mol), which may limit blood-brain barrier penetration compared to the target compound .

Biological Activity

(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol, with CAS number 1311776-29-0, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClF3N2O, with a molecular weight of 266.65 g/mol. The compound features a pyrrolidine ring substituted with a chlorinated and trifluoromethylated pyridine moiety, which contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClF3N2O |

| Molecular Weight | 266.65 g/mol |

| CAS Number | 1311776-29-0 |

Antimicrobial Properties

Recent studies indicate that compounds containing pyridine and pyrrolidine structures can exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of halogen substituents, such as chlorine and trifluoromethyl groups, enhances the lipophilicity and membrane permeability of these compounds, potentially improving their efficacy against pathogens.

The biological activity of this compound is hypothesized to involve interaction with G-protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their role in various physiological processes. Allosteric modulation of these receptors can lead to enhanced therapeutic effects while minimizing side effects . The specific interactions of this compound with GPCRs remain an area for further research.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of several pyrrole derivatives, including those similar to this compound. The results demonstrated a minimum inhibitory concentration (MIC) as low as 0.125 μg/mL against MRSA, indicating strong antibacterial potential .

- Cytotoxicity Assessments : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity without significant toxicity to normal cells. This selectivity is crucial for developing anticancer agents .

- Allosteric Modulation Studies : Research exploring the allosteric modulation capabilities of similar compounds showed promising results in enhancing receptor activity without direct agonist action. This suggests potential applications in conditions where modulation rather than full activation is desired .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the pyridine core (3-chloro-5-(trifluoromethyl)pyridin-2-amine) can react with a chiral pyrrolidin-3-ol derivative under basic conditions. Amide coupling reagents like HOBt and TBTU in anhydrous DMF with NEt as a base (as used in piperazine derivatives ) are applicable. Chirality can be introduced using enantiopure starting materials or asymmetric catalysis.

- Key Considerations : Monitor reaction progress via LC-MS, and optimize solvent polarity (DMF or THF) to enhance nucleophilicity.

Q. How can the stereochemical purity of the (S)-enantiomer be validated experimentally?

- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol. Compare retention times with racemic mixtures. Confirm absolute configuration via X-ray crystallography or by correlating optical rotation with literature values for analogous compounds .

- Data Analysis : A purity ≥98% (HPLC) is typically required for pharmacological studies.

Q. What solubility properties are critical for in vitro assays, and how can solubility be optimized?

- Methodology : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). If poor solubility is observed, use co-solvents like cyclodextrins or PEG derivatives. For example, used anhydrous DMF for coupling reactions, suggesting polar aprotic solvents are suitable for intermediate steps .

- Table : Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Standard for stock solutions |

| PBS (pH 7.4) | <0.1 | Requires co-solvents |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrrolidin-3-ol moiety?

- Methodology : Synthesize analogs with modifications to the hydroxyl group (e.g., methylation, substitution with amine) and compare biological activity. For instance, lists a pyrrolidin-3-amine hydrochloride derivative, enabling direct comparison of hydroxyl vs. amine functionalities . Use molecular docking to predict interactions with target proteins (e.g., enzymes or receptors).

- Data Contradictions : If the hydroxyl group is critical (e.g., for hydrogen bonding), but activity persists in its absence, investigate alternative binding modes or metabolic activation.

Q. What analytical techniques are suitable for identifying degradation products or metabolites?

- Methodology : Employ high-resolution LC-MS/MS with electrospray ionization (ESI). For example, identified metabolites of a related trifluoromethylpyridine compound (e.g., 3-chloro-5-(trifluoromethyl)picolinic acid) via fragmentation patterns and isotopic labeling . Use deuterated solvents or F-NMR to track trifluoromethyl group stability.

- Table : Common Degradation Pathways

| Condition | Major Degradation Product | Detection Method |

|---|---|---|

| Acidic Hydrolysis | Pyridine-ring-opened derivatives | LC-MS, F-NMR |

| Oxidative Stress | Hydroxylated pyrrolidine intermediates | HRMS |

Q. How can computational modeling resolve discrepancies in biological activity data across studies?

- Methodology : Perform molecular dynamics simulations to assess conformational flexibility or binding pocket interactions. For example, if in vitro assays show low activity but in vivo studies suggest efficacy, model membrane permeability or protein binding kinetics. Tools like Schrödinger Suite or AutoDock Vina can predict logP and P-gp substrate likelihood.

- Case Study : highlights the herbicidal activity of a structurally related pyridine ester, suggesting that electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) may enhance target binding .

Contradictions and Troubleshooting

Q. How to address inconsistent bioactivity results in enzyme inhibition assays?

- Root Cause Analysis :

- Purity Issues : Verify compound integrity via H/C-NMR and HRMS. Impurities from synthesis (e.g., ’s discontinued pyrrolidin-3-amine analog) may interfere .

- Assay Conditions : Optimize buffer ionic strength and pH. For example, the hydroxyl group’s pKa (~10) may protonate/deprotonate under assay conditions, altering reactivity.

Q. Why are certain predicted metabolites not observed in stability studies?

- Hypothesis : Metabolites may be transient or below detection limits. noted the absence of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol (TPE) in samples, suggesting rapid conversion to downstream acids (TPA, TPAA) . Use shorter sampling intervals or stabilize intermediates with enzyme inhibitors (e.g., esterase inhibitors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.